molecular formula C36H69NO2 B12708050 Einecs 298-082-8 CAS No. 93777-50-5

Einecs 298-082-8

Cat. No.: B12708050
CAS No.: 93777-50-5
M. Wt: 547.9 g/mol
InChI Key: WILGPUFSNCJKPD-BFIYWSAOSA-N
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Description

Einecs 298-082-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation of Einecs 298-082-8 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

    Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities. Quality control measures are implemented to ensure consistency and safety.

Chemical Reactions Analysis

Einecs 298-082-8 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Einecs 298-082-8 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is used to study cellular processes and biochemical pathways. It may also be used in the development of diagnostic assays.

    Medicine: this compound is investigated for its potential therapeutic properties. It may be used in drug development and formulation studies.

    Industry: The compound finds applications in various industrial processes, including the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 298-082-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Einecs 298-082-8 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups may include Einecs 298-082-7 and Einecs 298-082-9.

    Uniqueness: The unique properties of this compound, such as its specific reactivity and applications, distinguish it from other similar compounds. Its particular synthetic routes and reaction conditions also contribute to its distinct characteristics.

Properties

CAS No.

93777-50-5

Molecular Formula

C36H69NO2

Molecular Weight

547.9 g/mol

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid;(Z)-octadec-9-en-1-amine

InChI

InChI=1S/C18H37N.C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-19H2,1H3;6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9-;7-6-,10-9-

InChI Key

WILGPUFSNCJKPD-BFIYWSAOSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.CCCCCC=CCC=CCCCCCCCC(=O)O

Origin of Product

United States

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